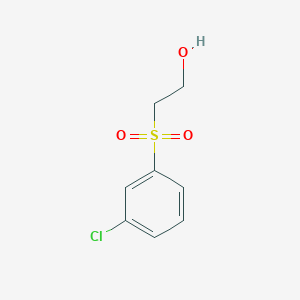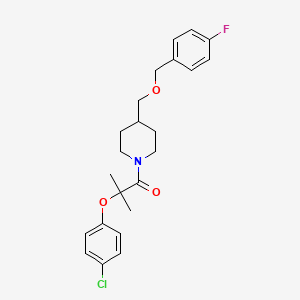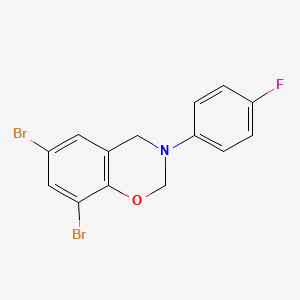![molecular formula C14H17Cl B2964920 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287312-29-0](/img/structure/B2964920.png)
1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor, which is a target for many drugs that have psychoactive effects. CP-47,497 is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Mécanisme D'action
1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane has been shown to produce a range of biochemical and physiological effects in various animal models. These effects include analgesia, hypothermia, catalepsy, and disruption of motor coordination. 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane has also been shown to produce reinforcing effects in animal models, suggesting that it has abuse potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane in scientific research is its potency and selectivity for the CB1 receptor. This allows researchers to selectively activate the CB1 receptor and study its effects on various physiological processes. However, one of the main limitations of using 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane is its potential for abuse and the associated safety concerns. Researchers must take appropriate precautions to ensure that 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane is handled and stored safely.
Orientations Futures
There are many potential future directions for research involving 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane. One area of interest is the development of novel synthetic cannabinoids that are more selective for the CB1 receptor and have fewer adverse effects. Another area of interest is the investigation of the role of the endocannabinoid system in various medical conditions, including pain, anxiety, and depression. Finally, there is a need for further research into the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions.
Méthodes De Synthèse
1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 3,5-dimethylphenylacetonitrile with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by the reaction of the oxime with 1-chloromethylcyclopropane in the presence of a base to form the bicyclo[1.1.1]pentane ring system. The final step involves the deprotection of the oxime to form 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane has been used extensively in scientific research, particularly in studies investigating the endocannabinoid system and the pharmacology of synthetic cannabinoids. It has been used as a tool to study the CB1 receptor and its role in various physiological processes, including pain, appetite, and mood regulation. 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane has also been used to investigate the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-10-3-11(2)5-12(4-10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAIGUIXQDELOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C23CC(C2)(C3)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2964840.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2964842.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2964843.png)
![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2964844.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2964846.png)

![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2964849.png)





![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide](/img/no-structure.png)